Momelotinib-d8

Catalog No.
S12879155
CAS No.
M.F
C23H22N6O2
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Momelotinib-d8

Product Name

Momelotinib-d8

IUPAC Name

N-(cyanomethyl)-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2

InChI Key

ZVHNDZWQTBEVRY-DBVREXLBSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Momelotinib-d8 is a deuterated derivative of momelotinib, a small molecule inhibitor specifically targeting Janus Kinase 1 and 2 (JAK1 and JAK2). This compound has gained attention due to its therapeutic potential in treating myelofibrosis, a type of blood cancer characterized by the abnormal proliferation of hematopoietic stem cells. The chemical formula for momelotinib is C23H22N6O2C_{23}H_{22}N_{6}O_{2}, with a molecular weight of approximately 414.47 g/mol. The introduction of deuterium in momelotinib-d8 aims to enhance its pharmacokinetic properties, potentially leading to improved metabolic stability and reduced clearance rates compared to its non-deuterated counterpart .

Momelotinib-d8 undergoes similar metabolic pathways as momelotinib, primarily involving cytochrome P450 enzymes. The presence of deuterium can alter the reaction kinetics and metabolic pathways, potentially leading to decreased formation of undesirable metabolites. Key reactions include:

  • Oxidation: Conversion of the morpholine ring via cytochrome P450 enzymes.
  • Hydrolysis: Amide hydrolysis leading to the formation of active metabolites.
  • N-dealkylation: Removal of alkyl groups, which can affect the compound's activity.
  • Glucuronidation: Conjugation with glucuronic acid for elimination.

These reactions are crucial for determining the pharmacological profile and safety of momelotinib-d8 .

Momelotinib-d8 retains the biological activity characteristic of momelotinib, primarily functioning as a JAK1 and JAK2 inhibitor. It demonstrates an IC50 value of approximately 11 nM for JAK1 and 18 nM for JAK2, indicating potent inhibition. Additionally, it affects JAK3 and tyrosine kinase 2 (TYK2) with less selectivity. The compound has been shown to inhibit STAT3 phosphorylation in whole blood from patients with myelofibrosis, contributing to its therapeutic effects by suppressing inflammatory cytokines and alleviating symptoms associated with myelofibrosis .

The synthesis of momelotinib-d8 involves several steps that typically include:

  • Deuteration: Substituting hydrogen atoms with deuterium at specific positions in the molecule to enhance stability.
  • Formation of Key Intermediates: Utilizing traditional organic synthesis techniques such as nucleophilic substitutions and coupling reactions.
  • Final Assembly: Combining intermediates through condensation or coupling reactions to yield momelotinib-d8.

These methods leverage established synthetic pathways used for momelotinib while incorporating deuterium labeling strategies to ensure the desired isotopic composition .

Momelotinib-d8 is primarily investigated for its application in treating myelofibrosis, especially in patients who experience anemia as a complication. The deuterated version may offer advantages in terms of dosing frequency and side effect profiles due to its altered metabolism. Furthermore, it may be explored in other hematological malignancies where JAK-STAT signaling plays a critical role .

Interaction studies for momelotinib-d8 are essential to understand its pharmacokinetic profile fully. Preliminary findings suggest that it may interact with various cytochrome P450 enzymes, which could influence the metabolism of co-administered drugs. Additionally, given its mechanism of action on JAK pathways, there may be implications for immune modulation and interactions with other immunotherapies or antiviral treatments .

Momelotinib-d8 shares similarities with several other compounds targeting JAK pathways. Below is a comparison highlighting its uniqueness:

Compound NameTargetUnique Features
MomelotinibJAK1/JAK2First approved for myelofibrosis; affects hepcidin levels
RuxolitinibJAK1/JAK2Approved for myelofibrosis; well-studied safety profile
FedratinibJAK2Specifically targets JAK2; different side effect profile
PacritinibJAK2Effective in patients with thrombocytopenia; unique mechanism
BaricitinibJAK1/JAK2Approved for rheumatoid arthritis; different therapeutic focus

Momelotinib-d8's incorporation of deuterium sets it apart by potentially enhancing metabolic stability without compromising its efficacy against JAK1 and JAK2 compared to these other compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

422.23063793 g/mol

Monoisotopic Mass

422.23063793 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types